molecular formula C19H20N4O  C7H8O3S B560026 Niraparib tosylate CAS No. 1038915-73-9

Niraparib tosylate

Numéro de catalogue B560026
Numéro CAS: 1038915-73-9
Poids moléculaire: 492.6
Clé InChI: LCPFHXWLJMNKNC-PFEQFJNWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Niraparib tosylate is a selective inhibitor of PARP1/PARP2 with IC50 of 3.8 nM/2.1 nM . It increases the formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death .


Synthesis Analysis

The synthesis of Niraparib involves a high-yielding, regioselective, copper-catalyzed N-arylation of an indazole derivative as the late-stage fragment coupling step . Another synthetic method involves dissolving Niraparib intermediates in dry DMFs at 0 DEG C, adding formamide and sodium methoxide, and warming up to 40 DEG C for reaction .


Molecular Structure Analysis

The molecular structure of Niraparib tosylate can be found in various scientific databases .


Chemical Reactions Analysis

Niraparib has been studied under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were also assessed . Niraparib emerged as stable under all stress conditions tested .


Physical And Chemical Properties Analysis

Niraparib tosylate has a molecular weight of 492.6 g/mol . The molecular formula is C26H28N4O4S . The IUPAC name is 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide .

Applications De Recherche Scientifique

Application in Cancer Research

Specific Scientific Field

The specific scientific field of this application is Cancer Research .

Summary of the Application

MK-4827 tosylate is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase 1 (PARP1) and PARP2 . It has been shown to inhibit the proliferation of cancer cells carrying the breast cancer mutations BRCA1 and BRCA2 in vitro .

Methods of Application

The compound is administered orally . It targets PARP1 and PARP2, enzymes that repair DNA breaks through the base excision repair (BER) pathway . By inhibiting this activity, MK-4827 tosylate leads to DNA damage and cell death .

Results or Outcomes

MK-4827 tosylate has shown efficacy against a xenograft of BRCA1-deficient cancer in mice . It also sensitizes human lung and breast cancer xenografts to radiation in mice . Formulations containing MK-4827 tosylate are effective against ovarian cancer, particularly in platinum-sensitive, recurrent ovarian cancer .

Application in Stem Cell Research

Specific Scientific Field

The specific scientific field of this application is Stem Cell Research .

Summary of the Application

MK-4827 (Tosylate) has been used in stem cell research for its antiproliferative effects on cancer cells with BRCA1 or BRCA2 mutations . It has a high affinity for both PARP1 and PARP2, and demonstrates antiproliferative effects on cancer cells .

Methods of Application

MK-4827 (Tosylate) is used to inhibit cancer cell growth by selectively inhibiting poly ADP ribose polymerase (PARP) . It has been used against MDA-MB-436 and HeLa cells expressing BRCA1 mutation .

Results or Outcomes

MK-4827 (Tosylate) has shown an antiproliferative effect against MDA-MB-436 and HeLa cells expressing BRCA1 mutation . It also inhibits growth in human MDA-MB-436 tumor cells with BRCA 1 mutant .

Application in DNA Repair Research

Specific Scientific Field

The specific scientific field of this application is DNA Repair Research .

Summary of the Application

MK-4827 (Tosylate) is a potent, selective poly ADP ribose polymerase (PARP) inhibitor with affinity for both PARP1 and PARP2 . It has been used in research to study the role of these enzymes in DNA repair .

Methods of Application

MK-4827 (Tosylate) is used to inhibit the activity of PARP1 and PARP2, enzymes that repair DNA breaks through the base excision repair (BER) pathway . This inhibition leads to DNA damage and cell death .

Results or Outcomes

MK-4827 (Tosylate) has been shown to effectively inhibit the activity of PARP1 and PARP2, leading to DNA damage and cell death . This has provided valuable insights into the role of these enzymes in DNA repair .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Orientations Futures

Niraparib is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor. It is approved as a maintenance treatment for epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with complete or partial response to platinum-based chemotherapy . Future research directions include further investigation of its efficacy and safety profile in different patient populations .

Propriétés

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFHXWLJMNKNC-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026487
Record name Niraparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niraparib tosylate

CAS RN

1038915-73-9
Record name Niraparib tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAPARIB TOSYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
70
Citations
Y Cui, W Huang, F Du, X Yin, L Feng, B Li - Clinical and Translational …, 2022 - Springer
… treatment with niraparib tosylate compared to niraparib tosylate alone (P < 0.01). Cell apoptosis significantly increased in the combination group compared to either niraparib tosylate or …
Number of citations: 1 link.springer.com
Y Cui, W Huang, F Du, X Yin, L Feng… - Clinical & Translational …, 2023 - ncbi.nlm.nih.gov
Correction to: Therapeutic benefits of niraparib tosylate as radio sensitizer in esophageal squamous cell carcinoma: an in vivo and in vitro preclinical study - PMC … Correction to …
Number of citations: 6 www.ncbi.nlm.nih.gov
S Gibbs - 2019 - digital.library.ncat.edu
… inhibitor - Niraparib Tosylate. The effects of Carboplatin with Niraparib Tosylate were analyzed … Our data suggest a synergetic effect of Carboplatin and Niraparib Tosylate by enhancing …
Number of citations: 2 digital.library.ncat.edu
G Ison, LJ Howie, L Amiri-Kordestani, L Zhang… - Clinical Cancer …, 2018 - AACR
… Niraparib tosylate monohydrate is … (niraparib tosylate pKa = 9.95). Niraparib is approved as 100-mg capsules for oral administration, which is equivalent to 159.4 mg of niraparib tosylate …
Number of citations: 104 aacrjournals.org
S Bhattacharya, MM Anjum, KK Patel - Drug Delivery, 2022 - Taylor & Francis
This study focused on gemcitabine (GTB) delivery of cationic polymeric nanoparticles to treat ovarian cancer in order to promote effective localized delivery and drug retention during …
Number of citations: 27 www.tandfonline.com
TC Longoria, KS Tewari - Expert Opinion on Drug Metabolism & …, 2018 - Taylor & Francis
Introduction: Ovarian cancer is a disease with a propensity to recur despite dramatic responses to initial treatment, which typically consists of a combination of cytoreductive surgery and …
Number of citations: 10 www.tandfonline.com
G Ison, LJ Howie, L Amiri-Kordestani, L Zhang, S Tang… - Oncol, 2017 - researchgate.net
… the physiological pH range of 1.0 to 6.8 at 37C (niraparib tosylate pKa = 9.95). Niraparib is … niraparib tosylate monohydrate. The approved dose is three capsules once daily, for a total …
Number of citations: 0 www.researchgate.net
L Van Andel, H Rosing, Z Zhang, L Hughes… - Cancer Chemotherapy …, 2018 - Springer
Introduction Niraparib (Zejula™) is a poly(ADP-ribose) polymerase inhibitor recently approved by the US Food and Drug Administration for the maintenance treatment of patients with …
Number of citations: 26 link.springer.com
Y Feng, S Pi, Y Li, Y Zhang, H Zeng, E Xiangyu… - Radiation Medicine and …, 2023 - Elsevier
… Apart from that, a preclinical study both in vivo and in vitro found that niraparib tosylate has a radiosensitization effect on esophageal squamous cell carcinoma cells by down-regulating …
Number of citations: 0 www.sciencedirect.com
G Li, Y Liu, C Xie, Q Zhou, X Chen - Nat Rev Drug Discov, 2021 - aeonvital.com
All cancer new drugs that received marketing authorization in China between January 1, 2016, and December 31, 2020, were collected from the Pharmcube database (one of the most …
Number of citations: 24 aeonvital.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.